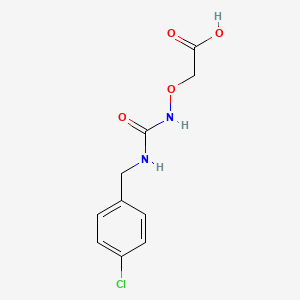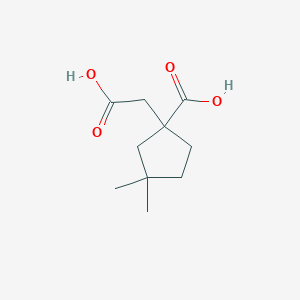
(S)-3-((tert-Butyldimethylsilyl)oxy)-4-chlorobutanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-((tert-Butyldimethylsilyl)oxy)-4-chlorobutanal is an organic compound that features a tert-butyldimethylsilyloxy group and a chlorobutanal moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-Butyldimethylsilyl)oxy)-4-chlorobutanal typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The chlorobutanal moiety can be introduced through chlorination reactions using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-((tert-Butyldimethylsilyl)oxy)-4-chlorobutanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other oxidizing agents.
Reduction: NaBH4, LiAlH4, or other reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-3-((tert-Butyldimethylsilyl)oxy)-4-chlorobutanal has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-3-((tert-Butyldimethylsilyl)oxy)-4-chlorobutanal involves its reactivity with various chemical reagents. The tert-butyldimethylsilyloxy group serves as a protecting group, allowing selective reactions at other functional sites. The chlorobutanal moiety can participate in nucleophilic substitution reactions, leading to the formation of diverse products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-3-(tert-Butyldimethylsilyloxy)-4-hydroxybutanal
- (S)-3-(tert-Butyldimethylsilyloxy)-4-bromobutanal
- (S)-3-(tert-Butyldimethylsilyloxy)-4-iodobutanal
Uniqueness
(S)-3-((tert-Butyldimethylsilyl)oxy)-4-chlorobutanal is unique due to the presence of both a tert-butyldimethylsilyloxy group and a chlorobutanal moiety. This combination allows for selective protection and reactivity, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C10H21ClO2Si |
|---|---|
Molekulargewicht |
236.81 g/mol |
IUPAC-Name |
(3S)-3-[tert-butyl(dimethyl)silyl]oxy-4-chlorobutanal |
InChI |
InChI=1S/C10H21ClO2Si/c1-10(2,3)14(4,5)13-9(8-11)6-7-12/h7,9H,6,8H2,1-5H3/t9-/m0/s1 |
InChI-Schlüssel |
UTZDSSCUZVIWQI-VIFPVBQESA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)O[C@@H](CC=O)CCl |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC(CC=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-Ethynyl-phenoxy)-ethyl]-pyrrolidine](/img/structure/B8454037.png)






![2,2-Dichloro-1-(1-thia-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B8454091.png)


![4-[2-(2-Methoxy-phenyl)-ethyl]-pyridin-2-ylamine](/img/structure/B8454115.png)


